Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline
Description
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline (CAS: 957311-17-0) is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-trifluoromethylbenzyl substituent at the gamma position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol . This compound is widely used in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and enhanced metabolic stability imparted by the trifluoromethyl group.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCPQMSGLKHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis generally begins with N-Boc-proline methyl ester as the core substrate, which provides a protected amino acid framework suitable for further modifications. This compound is synthesized via standard Boc-protection of L-proline, followed by esterification:
L-Proline + Boc2O → N-Boc-proline
N-Boc-proline + MeOH + acid catalyst → N-Boc-proline methyl ester
This step ensures the amino group is protected, facilitating selective reactions at the carboxylate position.
Lithiation and Electrophilic Trifluoromethylbenzylation
A pivotal step involves lithiation of the N-Boc-proline methyl ester, followed by trapping with electrophiles bearing the trifluoromethylbenzyl group. The procedure is as follows:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Lithiation | Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF), at -78°C | Generate a carbanion at the alpha position |
| Electrophile Addition | 4-Trifluoromethylbenzyl bromide or iodide | Introduce the trifluoromethylbenzyl group |
This method was detailed in recent studies, where the lithiation occurs at the alpha carbon, followed by nucleophilic attack on the electrophile, yielding a Boc-protected proline derivative with the trifluoromethylbenzyl substituent at the gamma position.
Hydrolysis and Deprotection
Post-functionalization, the methyl ester group is hydrolyzed under alkaline conditions to afford the free carboxylic acid, which is then deprotected if necessary:
Crude ester + NaOH/H2O → Carboxylic acid
Acid work-up → Free amino acid derivative
Thermal Curtius Rearrangement of Quaternary Proline Derivatives
Synthesis of Quaternary N-Boc-Proline Derivatives
The preparation of quaternary derivatives involves lithiation of N-Boc-proline methyl ester, followed by electrophilic trapping with benzyl or alkyl halides, including trifluoromethylbenzyl derivatives. The process is as follows:
- Lithiation : Using LiHMDS at -78°C in toluene to generate a carbanion.
- Electrophilic trapping : Addition of electrophiles such as 4-trifluoromethylbenzyl halides.
- Hydrolysis : Conversion of methyl esters to free acids under alkaline conditions.
This approach was detailed in recent research, emphasizing safety and scalability via flow reactors, which improve reproducibility and yield.
Thermal Rearrangement to Form the Target Compound
The quaternary N-Boc-proline derivatives undergo a thermal Curtius rearrangement to produce isocyanates, which are hindered and resistant to nucleophilic attack. Instead, an interrupted Curtius process occurs, leading to ring-opened ketones or other rearranged products, as observed in recent studies.
Alternative Synthetic Routes
From 4-Oxo-L-proline Precursors
A notable alternative involves starting from N-Boc-4-oxo-L-proline , which reacts with Me3SiCF3 (trifluoromethylating agent) to convert the carbonyl into a difluoromethylene group, followed by subsequent functionalization steps.
From Serine Derivatives
Another route involves synthesizing the trifluoromethylbenzyl group via reactions starting from Garner's aldehyde and trifluoromethylation reagents, followed by cyclization to form the proline ring with the trifluoromethylbenzyl substituent.
Summary of Key Reaction Conditions and Materials
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Lithiation & Electrophilic Addition | N-Boc-proline methyl ester | LiHMDS, 4-trifluoromethylbenzyl halide | Toluene | -78°C to room temp | Up to 85% | Scalable, suitable for large-scale synthesis |
| Thermal Curtius Rearrangement | Quaternary N-Boc-proline derivatives | Heat, inert atmosphere | Toluene | 150–180°C | Variable | Produces ring-opened ketones, useful for further modifications |
| From 4-Oxo-L-proline | N-Boc-4-oxo-L-proline | Me3SiCF3 | DMF | 100°C | Moderate | Converts carbonyl into difluoromethylene |
Research Data and Material Compatibility
Chemical Reactions Analysis
Types of Reactions
Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethylbenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline is a specialized amino acid derivative with diverse applications in peptide synthesis, drug development, and biochemical research . Its unique structure, featuring a trifluoromethyl group, enhances lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications .
Applications
Peptide Synthesis: this compound serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry for developing novel therapeutic agents . Its unique structure introduces specific functionalities that can enhance biological activity .
Drug Development: This compound plays a significant role in designing novel drug candidates, especially in medicinal chemistry, where researchers leverage its properties to optimize the efficacy and selectivity of potential therapeutic agents . The trifluoromethyl group contributes to improved lipophilicity, which can facilitate better membrane permeability and target specificity in therapeutic compounds .
Bioconjugation: this compound is used in bioconjugation processes, aiding in attaching biomolecules to drugs or imaging agents, which enhances the delivery and targeting of therapeutics, potentially improving treatment outcomes .
Neuroscience Research: Derivatives of this compound are explored in neuroscience research for their potential effects on neurotransmitter systems, contributing to the understanding of various neurological disorders . These derivatives have demonstrated the ability to interact with receptors involved in neurotransmission.
Biochemical Research: Researchers use this compound to study protein interactions and enzyme activities, providing insights into biological processes and potential drug targets . It can also interact with specific enzymes or receptors, leading to the inhibition or modulation of their activity. For instance, it has been shown to act as an inhibitor of sphingosine kinase.
Material Science: It is employed in the formulation of advanced materials, such as polymers, that require specific functional groups for enhanced performance in industrial applications .
Analytical Chemistry: It can be utilized as a standard in analytical methods to quantify related compounds, ensuring accuracy in research and quality control processes .
Scientific Research Applications
This compound is a synthetic compound with the molecular formula C18H22F3NO4 and a molecular weight of 373.37 g/mol.
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in studies involving protein structure and function due to its proline derivative nature.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: It finds use in the development of novel materials and chemical processes.
Biological Activities
Case Studies
Inhibition Studies on Sphingosine Kinase: This compound has demonstrated potential as an inhibitor of sphingosine kinase, which is valuable in designing inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethylbenzyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position: Gamma vs. Alpha
- Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline (CAS: 957311-17-0):
The trifluoromethylbenzyl group is attached to the gamma carbon (C4) of the proline ring. This configuration enhances steric shielding and influences enantioselectivity in catalytic reactions . - Boc-(R)-alpha-(4-trifluoromethylbenzyl)-proline (CAS: 957310-45-1):
The substituent is at the alpha position (C2) of the proline ring. This positional isomer shows reduced steric hindrance and altered reactivity in peptide coupling reactions compared to the gamma-substituted analog .
Key Difference : Gamma substitution often results in higher enantiomeric excess (e.e.) in asymmetric syntheses due to restricted conformational flexibility .
Substituent Type: Trifluoromethyl vs. Halogenated Benzyl Groups
a. Trifluoromethyl Derivatives
b. Halogenated Benzyl Derivatives
Key Insight : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while halogenated derivatives (e.g., dichloro) improve lipophilicity for membrane penetration .
Enantiomeric Purity and Ring Size
- Enantiomeric Impact :
- Ring Size :
Physicochemical Properties
Biological Activity
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline is a proline derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry, drug development, and peptide synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a Boc (tert-butyloxycarbonyl) protecting group, a gamma position substitution with a 4-trifluoromethylbenzyl group, and an L-proline backbone. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications.
Biological Activity
1. Peptide Synthesis
- Role in Drug Development : This compound serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry where custom peptides are essential for drug development. Its unique structure allows for the introduction of specific functionalities that enhance biological activity .
2. Enzyme Inhibition
- Mechanism of Action : this compound interacts with specific enzymes or receptors, which can lead to inhibition or modulation of their activity. This property is particularly useful in designing inhibitors for therapeutic applications .
3. Neuroscience Applications
- Research Implications : The compound is explored in neuroscience research for its potential effects on neurotransmitter systems, contributing to advancements in understanding various neurological disorders. Its derivatives have been shown to interact with receptors involved in neurotransmission .
Case Studies
- Inhibition Studies on Sphingosine Kinase
- Peptide-Based Therapeutics
The mechanism by which this compound exerts its biological effects typically involves:
- Binding to Active Sites : The compound can bind to active sites of enzymes or receptors, altering their conformation and inhibiting their function.
- Modulation of Signaling Pathways : It may influence intracellular signaling pathways by acting as an allosteric modulator or competitive inhibitor.
Applications in Drug Development
This compound has several applications:
- Medicinal Chemistry : Its properties are leveraged to optimize drug candidates for improved efficacy and selectivity.
- Bioconjugation : The compound facilitates bioconjugation processes where drugs or imaging agents are attached to biomolecules, enhancing therapeutic targeting capabilities .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Peptide Synthesis | Key building block for custom peptides in pharmaceuticals |
| Enzyme Inhibition | Inhibits specific enzymes such as SphK2 |
| Neuroscience Research | Investigated for effects on neurotransmitter systems |
| Drug Development | Optimizes drug candidates for better efficacy and selectivity |
Q & A
Q. What are the key synthetic routes for Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves functionalizing L-proline at the gamma position with a 4-trifluoromethylbenzyl group under Boc protection. A critical step is the alkylation of the pyrrolidine ring, which requires precise control of temperature (-20°C to 0°C) and anhydrous conditions to minimize racemization . The stereochemical outcome (R-configuration at the gamma position) is confirmed via chiral HPLC or X-ray crystallography. For example, using tert-butoxycarbonyl (Boc) as a protecting group ensures stability during coupling reactions in peptide synthesis .
Q. How should researchers characterize the purity and enantiomeric excess of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). A purity ≥95% is typical for research-grade material .
- Enantiomeric Excess (ee): Chiral stationary phase HPLC or polarimetry can determine ee. For example, a retention time shift in chiral columns compared to racemic mixtures confirms enantiopurity .
- Spectroscopic Confirmation: H/C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Q. What are the optimal storage conditions and solubility profiles for this compound?
Methodological Answer:
-
Storage: Store lyophilized powder at -20°C in aliquots to avoid repeated freeze-thaw cycles. Stability is maintained for 6 months at -80°C or 1 month at -20°C .
-
Solubility:
Advanced Research Questions
Q. How does the stereochemistry at the gamma position affect conformational behavior in peptide substrates?
Methodological Answer: The (R)-configuration at the gamma position induces a rigid, twisted pyrrolidine ring, restricting backbone flexibility in peptides. This enhances resistance to proteolytic cleavage and stabilizes secondary structures (e.g., β-turns). Comparative circular dichroism (CD) studies with (S)-isomers show distinct ellipticity peaks at 220 nm, correlating with altered helix propensity .
Q. What stability issues arise under varying pH and temperature conditions, and how can they be mitigated?
Methodological Answer:
- pH Sensitivity: The Boc group hydrolyzes at pH < 2 or > 10. Use neutral buffers (pH 6–8) for long-term stability .
- Thermal Degradation: Above 40°C, decomposition occurs (TGA data shows 5% weight loss at 120°C). Store solutions at 4°C during experiments .
- Mitigation: Add stabilizing excipients (e.g., trehalose) to lyophilized formulations for in vivo studies .
Q. How does substituting the trifluoromethyl group with other halogens (e.g., Cl, Br) impact biological activity?
Methodological Answer: Comparative studies with analogs (e.g., Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline) reveal:
Q. What strategies resolve low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
Q. How can contradictory data in comparative studies with Boc-protected proline analogs be addressed?
Methodological Answer:
- Control Experiments: Standardize reaction conditions (e.g., equimolar ratios, solvent purity) to isolate variable effects.
- Data Normalization: Use internal standards (e.g., Boc-L-proline) in HPLC analyses to account for batch-to-batch variability .
- Meta-Analysis: Cross-reference crystallographic data (CCDC entries) and thermodynamic parameters (ΔG of binding) to reconcile discrepancies in conformational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
